molecular formula C118H138Cl3N21O47S11 B10822250 Cefiderocol tosilate sulfate hydrate

Cefiderocol tosilate sulfate hydrate

Cat. No.: B10822250
M. Wt: 3061.6 g/mol
InChI Key: QNMVZYPDWLKAJC-RXVBEKIDSA-N
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Description

Cefiderocol tosilate sulfate hydrate is a novel cephalosporin antibacterial drug. It is unique due to its siderophore activity, which allows it to actively transport into bacterial cells through iron channels. This compound is particularly effective against multidrug-resistant gram-negative bacteria, including those producing extended-spectrum β-lactamases and carbapenemases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefiderocol tosilate sulfate hydrate involves multiple steps, including the formation of the cephalosporin core and the addition of a catechol moiety on the C-3 side chain. This catechol moiety is crucial for its siderophore activity, as it chelates iron and facilitates the compound’s transport into bacterial cells .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes the use of various reagents and solvents, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cefiderocol tosilate sulfate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized forms of the catechol moiety and substituted derivatives of the β-lactam ring .

Scientific Research Applications

Cefiderocol tosilate sulfate hydrate has a wide range of scientific research applications:

Mechanism of Action

Cefiderocol tosilate sulfate hydrate exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The catechol moiety chelates iron, allowing the compound to be actively transported into bacterial cells via specialized iron transporter channels. Once inside, it disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: Cefiderocol tosilate sulfate hydrate stands out due to its siderophore activity, which allows it to overcome bacterial resistance mechanisms that limit the efficacy of other cephalosporins. Its ability to chelate iron and utilize bacterial iron transport systems makes it particularly effective against multidrug-resistant strains .

Properties

Molecular Formula

C118H138Cl3N21O47S11

Molecular Weight

3061.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydron;4-methylbenzenesulfonate;sulfate;hydrate

InChI

InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S.H2O/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4;/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4);1H2/t3*20-,26-;;;;;;/m111....../s1

InChI Key

QNMVZYPDWLKAJC-RXVBEKIDSA-N

Isomeric SMILES

[H+].[H+].[H+].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.O.[O-]S(=O)(=O)[O-]

Canonical SMILES

[H+].[H+].[H+].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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